

An In-Depth Technical Guide to Flurocitabine (CAS Number: 37717-21-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flurocitabine*

Cat. No.: *B1673482*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine, also known by its National Service Center number NSC-166641 and its chemical name 2,2'-Anhydro-5-fluoro-1- β -D-arabinofuranosylcytosine, is a synthetic pyrimidine nucleoside analog. It is structurally related to cytarabine and 5-fluorouracil, two widely used anticancer agents. **Flurocitabine** has been investigated for its potential as an antineoplastic and antifungal agent. Its mechanism of action is primarily attributed to the inhibition of nucleic acid synthesis. This guide provides a comprehensive overview of the technical data available for **Flurocitabine**, focusing on its chemical properties, synthesis, mechanism of action, and available preclinical data.

Chemical and Physical Properties

Flurocitabine is a fluorinated derivative of cytarabine. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	37717-21-8	[1][2]
Molecular Formula	C ₉ H ₁₀ FN ₃ O ₄	[1]
Molecular Weight	243.19 g/mol	[1]
IUPAC Name	4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-1,2-dihydropyrimidin-2-one	
Synonyms	NSC-166641, 2,2'-Anhydro-5-fluoro-1-β-D-arabinofuranosylcytosine, 5-Fluorocyclocytidine	[3]
Appearance	White to off-white powder	
Solubility	Soluble in water and polar organic solvents	

Synthesis of Flurocitabine

The synthesis of **Flurocitabine** typically starts from 5-fluorocytidine. Two primary methods have been described in the literature.

Method 1: Reaction with Partially Hydrolyzed POCl₃

This method involves the reaction of 5-fluorocytidine with partially hydrolyzed phosphorus oxychloride (POCl₃) in a suitable solvent system.

Experimental Protocol:

- Preparation of Reagent: Partially hydrolyzed POCl₃ is prepared by carefully adding a controlled amount of water to POCl₃.

- Reaction: 5-fluorocytidine is suspended in a solvent such as ethyl acetate, dimethylformamide (DMF), or acetonitrile.
- The partially hydrolyzed POCl_3 is added to the suspension.
- Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period.
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration, extraction, and crystallization. Purification is typically achieved by recrystallization or column chromatography.

Method 2: Two-Step Synthesis via an Acetoxy Intermediate

This alternative synthesis route involves the formation of an acetoxy intermediate followed by hydrolysis.

Experimental Protocol:

- Formation of the Acetoxy Intermediate: 5-fluorocytidine is reacted with o-acetoxybenzoyl chloride or 2-acetoxy-isobutyryl chloride in refluxing acetonitrile. This reaction yields the 2'-O-acetyl-3',5'-di-O-benzoyl-5-fluorocytidine intermediate.
- Hydrolysis: The intermediate is then hydrolyzed using methanolic HCl. This step removes the protecting groups and facilitates the anhydro ring formation, yielding **Fluorocitabine**.
- Isolation and Purification: The final product is isolated and purified using standard techniques as described in Method 1.

A schematic representation of the synthesis workflow is provided below.

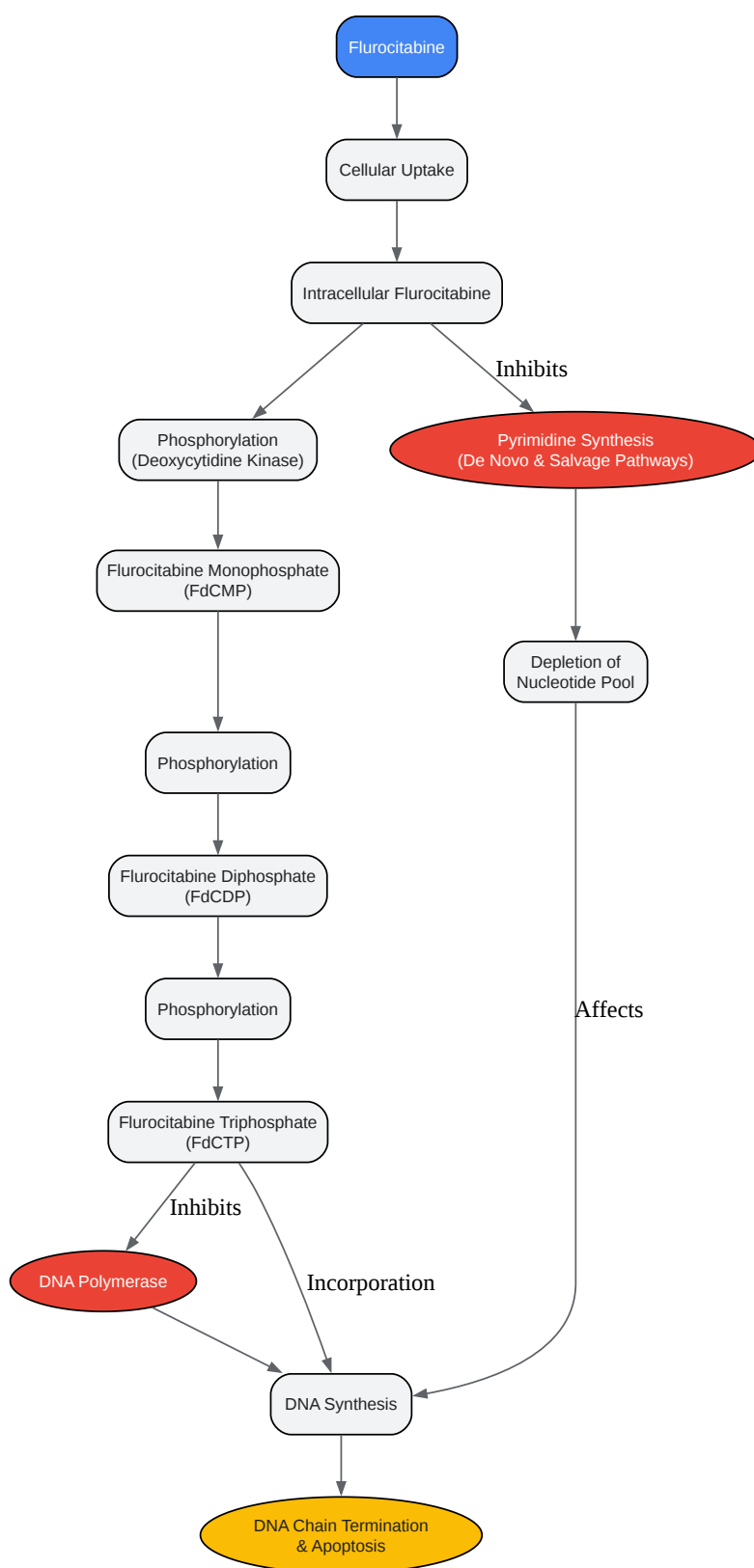
*Synthesis pathways of **Fluorocitabine**.*

Mechanism of Action

Fluorocitabine, as a pyrimidine analog, is believed to exert its cytotoxic and antifungal effects primarily through the inhibition of DNA synthesis. The proposed mechanism involves intracellular activation and subsequent interference with key enzymatic pathways.

- **Intracellular Activation:** **Fluorocitabine** is transported into the cell where it is converted to its active triphosphate form, 5-fluoro-2'-deoxycytidine triphosphate (FdCTP), by cellular kinases.
- **Inhibition of DNA Polymerase:** FdCTP acts as a competitive inhibitor of DNA polymerase. It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and gets incorporated into the growing DNA strand.
- **Chain Termination:** The incorporation of FdCTP into the DNA chain leads to the termination of DNA elongation, thereby halting DNA replication.
- **Inhibition of Pyrimidine Synthesis:** **Fluorocitabine** and its metabolites may also inhibit other enzymes involved in the de novo and salvage pathways of pyrimidine nucleotide synthesis, further depleting the pool of essential precursors for DNA and RNA synthesis.

The proposed signaling pathway for the mechanism of action of **Fluorocitabine** is depicted below.



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*Proposed mechanism of action of **Flurocitabine**.*

Preclinical Data

Limited preclinical data for **Flurocitabine** (NSC-166641) is publicly available. The primary source of in vitro anticancer data is the NCI-60 Human Tumor Cell Line Screen conducted by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI).

In Vitro Anticancer Activity

The NCI-60 screen evaluates the cytotoxic and/or growth-inhibitory effects of compounds against a panel of 60 human cancer cell lines representing nine different cancer types. The data is typically presented as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death).

Experimental Protocol (NCI-60 Screen):

- **Cell Plating:** Human tumor cell lines are seeded into 96-well microtiter plates and incubated for 24 hours.
- **Compound Addition:** **Flurocitabine** is added to the plates at five different 10-fold dilutions.
- **Incubation:** The plates are incubated for an additional 48 hours.
- **Staining and Measurement:** The cells are fixed in situ, washed, and stained with sulforhodamine B (SRB), a protein-binding dye. The absorbance is measured at 515 nm to determine cell mass.
- **Data Analysis:** The GI₅₀, TGI, and LC₅₀ values are calculated from the dose-response curves.

A summary of the mean GI₅₀, TGI, and LC₅₀ values for **Flurocitabine** (NSC-166641) across the NCI-60 cell lines would be presented here if the data were publicly available and retrievable. Researchers can query the NCI DTP database for specific data on NSC-166641.

In Vivo Antitumor Activity

Detailed in vivo antitumor activity data for **Flurocitabine** in animal models is not readily available in the public domain. Such studies would typically involve the following experimental

design.

Experimental Protocol (General Xenograft Model):

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used.
- **Tumor Implantation:** Human cancer cell lines are implanted subcutaneously or orthotopically into the mice.
- **Treatment:** Once tumors reach a palpable size, mice are treated with **Fluorocitabine** at various doses and schedules (e.g., intraperitoneal or intravenous injections). A control group receives a vehicle.
- **Monitoring:** Tumor growth is monitored by measuring tumor volume at regular intervals. Animal body weight and general health are also monitored.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
- **Data Analysis:** The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Antifungal Activity

Fluorocitabine's structural similarity to 5-fluorocytosine, a known antifungal agent, suggests potential antifungal activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol (Broth Microdilution for Antifungal Susceptibility):

- **Inoculum Preparation:** A standardized suspension of the fungal isolate (e.g., *Candida albicans*, *Cryptococcus neoformans*) is prepared.
- **Drug Dilution:** Serial dilutions of **Fluorocitabine** are prepared in a 96-well microtiter plate containing a suitable broth medium.
- **Inoculation:** Each well is inoculated with the fungal suspension.

- Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug that visibly inhibits fungal growth.

Specific MIC values for **Flurocitabine** against various fungal species are not widely reported in publicly accessible literature.

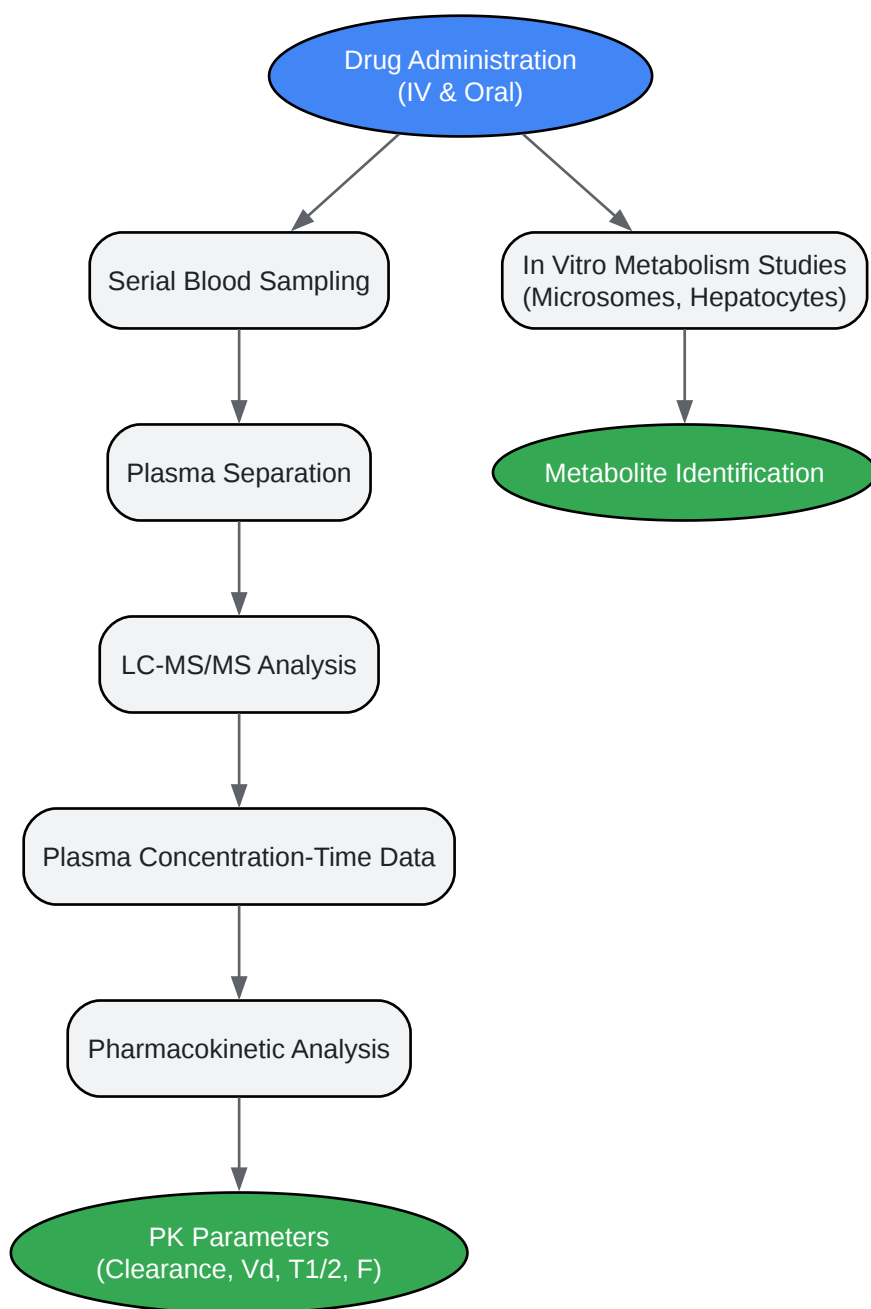
Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on **Flurocitabine** in animal models or humans are not extensively published. A typical preclinical pharmacokinetic study would involve the following.

Experimental Protocol (Rodent Pharmacokinetic Study):

- Animal Model: Rats or mice are used.
- Drug Administration: A single dose of **Flurocitabine** is administered intravenously and orally to different groups of animals.
- Blood Sampling: Blood samples are collected at various time points after drug administration.
- Plasma Analysis: The concentration of **Flurocitabine** and its potential metabolites in plasma is determined using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental or compartmental analysis.
- Metabolism Studies: In vitro studies using liver microsomes or hepatocytes can be performed to identify the metabolic pathways and the enzymes involved in the metabolism of **Flurocitabine**.

The workflow for a typical pharmacokinetic study is illustrated below.



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Workflow for a preclinical pharmacokinetic study.

Clinical Trials

A thorough search of clinical trial registries did not reveal any registered clinical trials specifically for **Flurocitabine** (CAS 37717-21-8 or NSC-166641). It is possible that the

compound was evaluated in early-phase trials that were not registered or that its development was discontinued at the preclinical stage.

Conclusion

Flurocitabine is a pyrimidine nucleoside analog with a clear rationale for potential anticancer and antifungal activity based on its mechanism of action as an inhibitor of DNA synthesis. While detailed synthesis protocols are available, the publicly accessible preclinical data, particularly regarding in vivo efficacy, pharmacokinetics, and specific quantitative measures of activity (IC₅₀ and MIC values), is limited. Further investigation, potentially through direct inquiry to the NCI Developmental Therapeutics Program for the complete NCI-60 dataset for NSC-166641, is recommended for researchers interested in the further development of this compound. The lack of clinical trial data suggests that its therapeutic potential has not been fully explored in a clinical setting. This guide provides a foundational understanding of **Flurocitabine** for the scientific community, highlighting both the known information and the existing data gaps that warrant further research.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Flurocitabine (CAS Number: 37717-21-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673482#flurocitabine-cas-number-37717-21-8]

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